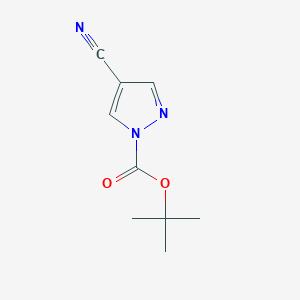

1-Boc-4-Ciano-1H-pirazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical properties, which make it an ideal candidate for use in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

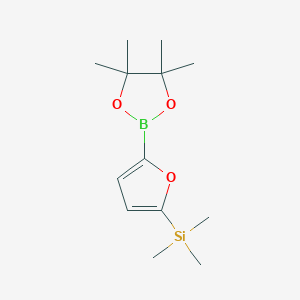

- Función de 1-Boc-4-Ciano-1H-pirazol: Este compuesto sirve como un reactivo de organoboro en reacciones de acoplamiento SM. Sus condiciones de reacción suaves y tolerancia a los grupos funcionales lo hacen valioso para la construcción de moléculas complejas .

- Aplicación: this compound actúa como un reactivo en reacciones de azidación catalizadas por cobre. Estas transformaciones son esenciales para la introducción de grupos azida en moléculas orgánicas .

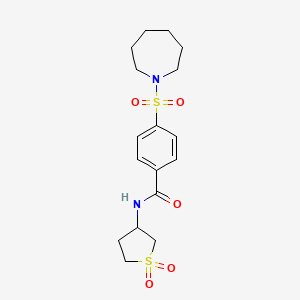

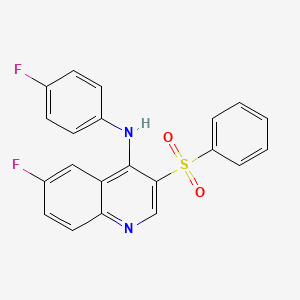

- Aplicaciones potenciales: Estos inhibidores pueden tener propiedades antitumorales y radioprotectoras .

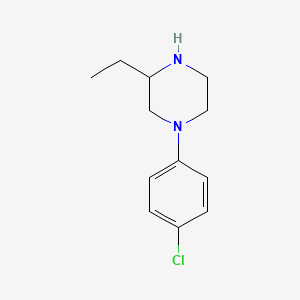

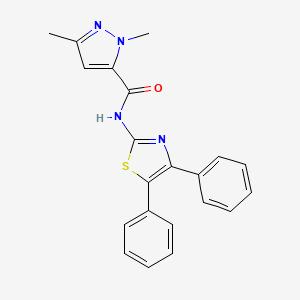

- Función de this compound: El compuesto contribuye a la síntesis estereoselectiva de inhibidores específicos de catepsina, que podrían tener implicaciones terapéuticas .

Acoplamiento de Suzuki–Miyaura

Azidación catalizada por cobre

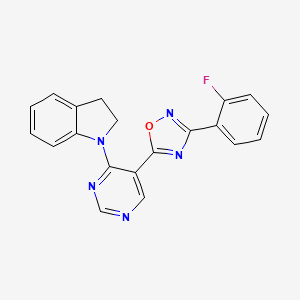

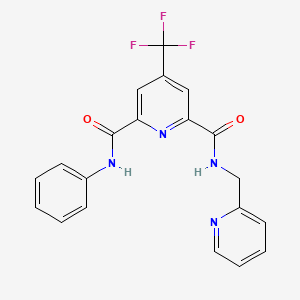

Inhibidores selectivos de quinazolinil-fenol de CHK1

Síntesis estereoselectiva de inhibidores de catepsina

Síntesis de 4-amino-1-aril-1H-pirazol-4-carbonitrilos

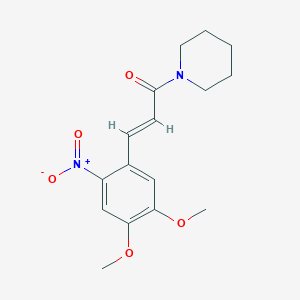

Inducción de apoptosis en células cancerosas

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that pyrazole derivatives have a wide range of biological activities , suggesting that they may interact with various targets.

Mode of Action

It is used to catalyze the epoxidation of ethene by hydrogen peroxide . This suggests that it may interact with its targets by facilitating chemical reactions.

Biochemical Pathways

1-Boc-4-Cyano-1H-pyrazole is involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an organoboron compound (like 1-Boc-4-Cyano-1H-pyrazole) with a halide or pseudo-halide using a palladium catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

Given its use in the suzuki–miyaura cross-coupling reaction , it can be inferred that it plays a crucial role in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry.

Action Environment

The action of 1-Boc-4-Cyano-1H-pyrazole is influenced by several environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which it is involved, requires a palladium catalyst and is performed under mild and functional group tolerant reaction conditions . Furthermore, organoboron reagents like 1-Boc-4-Cyano-1H-pyrazole are generally environmentally benign , suggesting that they have minimal environmental impact.

Análisis Bioquímico

Cellular Effects

1-Boc-4-Cyano-1H-pyrazole has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-Boc-4-Cyano-1H-pyrazole is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Boc-4-Cyano-1H-pyrazole change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-Boc-4-Cyano-1H-pyrazole vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1-Boc-4-Cyano-1H-pyrazole is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

1-Boc-4-Cyano-1H-pyrazole is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 1-Boc-4-Cyano-1H-pyrazole and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

tert-butyl 4-cyanopyrazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11-12/h5-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNXLIUTAIDGAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518163.png)

![2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2518172.png)

![4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2518176.png)

![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2518180.png)

![N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2518182.png)